molecular formula C11H14ClNO3 B13617674 Methyl (s)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoate

Methyl (s)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoate

Katalognummer: B13617674
Molekulargewicht: 243.68 g/mol
InChI-Schlüssel: BCQIVBAFMIUCDS-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (s)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoate is an organic compound with the molecular formula C11H14ClNO3 It is a derivative of propanoic acid and features a chloro and methoxy substituted phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxybenzaldehyde and methylamine.

    Formation of Intermediate: The aldehyde group of 3-chloro-4-methoxybenzaldehyde is first converted to the corresponding alcohol using a reducing agent like sodium borohydride.

    Amination: The alcohol is then subjected to amination using methylamine under suitable conditions to form the desired amino compound.

    Esterification: Finally, the amino compound is esterified using methanol and an acid catalyst to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistent quality and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (s)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or amines.

    Substitution: Results in the formation of hydroxyl or amino derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl (s)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or neuroprotective effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Methyl (s)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoate involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 3-amino-3-(4-methoxyphenyl)propanoate: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    Methyl 3-amino-3-(3-chloro-4-hydroxyphenyl)propanoate: Contains a hydroxyl group instead of a methoxy group, influencing its solubility and interaction with biological targets.

Uniqueness

Methyl (s)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoate is unique due to the presence of both chloro and methoxy substituents on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C11H14ClNO3

Molekulargewicht

243.68 g/mol

IUPAC-Name

methyl (3S)-3-amino-3-(3-chloro-4-methoxyphenyl)propanoate

InChI

InChI=1S/C11H14ClNO3/c1-15-10-4-3-7(5-8(10)12)9(13)6-11(14)16-2/h3-5,9H,6,13H2,1-2H3/t9-/m0/s1

InChI-Schlüssel

BCQIVBAFMIUCDS-VIFPVBQESA-N

Isomerische SMILES

COC1=C(C=C(C=C1)[C@H](CC(=O)OC)N)Cl

Kanonische SMILES

COC1=C(C=C(C=C1)C(CC(=O)OC)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.